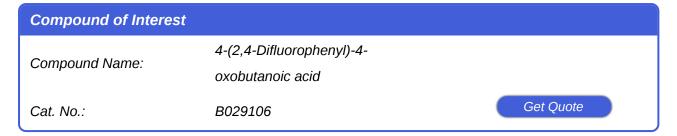


Spectroscopic Profile of 3-(2,4-Difluorobenzoyl)propanoic Acid: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2,4-Difluorobenzoyl) propanoic acid. As experimental spectra for this specific compound are not readily available in public spectroscopic databases, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Furthermore, it outlines the standard experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted spectroscopic data for 3-(2,4-Difluorobenzoyl) propanoic acid. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.9-8.1	Multiplet	1H	Ar-H (ortho to C=O)
~6.8-7.0	Multiplet	2H	Ar-H
~3.3	Triplet	2H	-C(=O)CH ₂ -
~2.8	Triplet	2H	-CH₂COOH

Predicted ¹³C NMR Data (125 MHz. CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~195	C=O (ketone)
~178	C=O (carboxylic acid)
~165 (dd)	C-F
~163 (dd)	C-F
~133 (d)	Ar-C
~123 (dd)	Ar-C
~112 (dd)	Ar-C
~105 (t)	Ar-C
~35	-C(=O)CH ₂ -
~28	-CH₂COOH

Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
1700-1725	Strong	C=O stretch (carboxylic acid)
1680-1700	Strong	C=O stretch (aromatic ketone)
1600-1620, 1480-1520	Medium-Strong	C=C stretch (aromatic ring)
1200-1300	Strong	C-O stretch
1100-1200	Strong	C-F stretch

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
214	Moderate	[M] ⁺ (Molecular Ion)
197	Low	[M-OH]+
186	Low	[M-CO]+
169	Moderate	[M-COOH]+
141	High	[C ₇ H ₃ F ₂ O] ⁺
113	Moderate	[C ₆ H ₃ F ₂] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like 3-(2,4-Difluorobenzoyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.



- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.
 [1] For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[2]
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[3] The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and can be used for comparison with reference spectra.[4]

Mass Spectrometry (MS)

- Sample Introduction: For a solid sample, direct insertion using a probe is a common method for electron ionization (EI) mass spectrometry.[5] The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.[6]



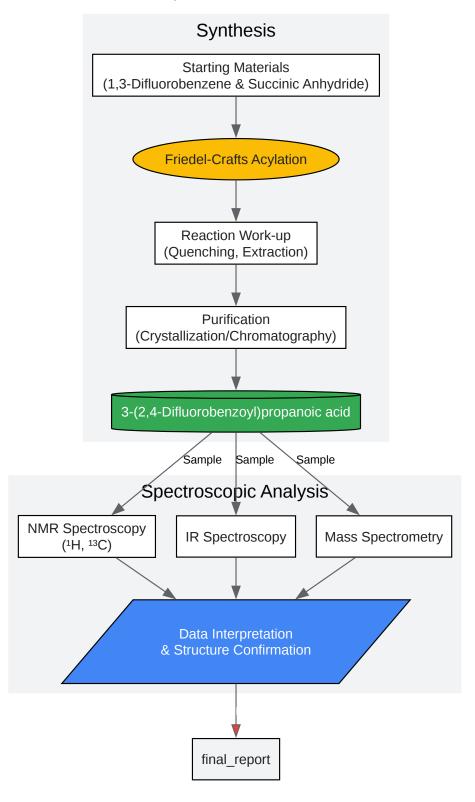
 Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound such as 3-(2,4-Difluorobenzoyl)propanoic acid.



Workflow for Synthesis and Characterization



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Figure 1. Synthesis and Spectroscopic Characterization Workflow.



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